
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a benzyloxy (-OCH₂C₆H₅) group at the 1-position, a bromine atom at the 4-position, and two methoxy (-OCH₃) groups at the 2- and 5-positions. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the benzyloxy group may act as a protecting group for phenolic hydroxyl moieties in multi-step syntheses .
Preparation Methods
Detailed Preparation Methods
Methoxylation of Hydroquinone or Phenolic Precursors
Methoxylation is typically achieved by methylation of hydroquinone or phenolic intermediates using methylating agents such as iodomethane or dimethyl sulfate in the presence of a base or catalyst. Alternative safer methylation methods include using betaine anhydrous with calcium oxide, which avoids carcinogenic reagents.
Method | Reagents | Conditions | Notes |
---|---|---|---|
Betaine anhydrous + CaO | Betaine anhydrous, CaO | 180-200 °C | Non-carcinogenic, suitable for phenols without aldehyde groups |
Iodomethane + NaH | Iodomethane, sodium hydride | THF, 0-20 °C, 18 h | High yield (~88%), requires inert atmosphere |
Dimethyl sulfate + K2CO3 | Dimethyl sulfate, potassium carbonate | Nitrogen atmosphere | Carcinogenic reagent, less preferred |
Bromination of Dimethoxybenzene Derivatives
Selective bromination at the 4-position of 2,5-dimethoxybenzene is achieved via electrophilic aromatic substitution using brominating agents under controlled conditions.
Method | Reagents | Solvent | Conditions | Notes |
---|---|---|---|---|
H2O2 / NH4Br | Hydrogen peroxide, ammonium bromide | GAA solvent | Mild conditions, selective bromination | |
Oxone / NaBr | Potassium peroxymonosulfate, sodium bromide | Water | Green chemistry approach | |
Bromate + Bromide + H2SO4 | Bromate salts, bromide salts, sulfuric acid | Non-polar solvent, reflux | Electrophilic bromination with monitoring |
Benzyloxy Group Introduction
The benzyloxy substituent is introduced by etherification of the phenolic hydroxyl group with benzyl bromide in the presence of a base such as cesium carbonate or sodium hydride.
Step | Reagents | Solvent | Conditions | Yield |
---|---|---|---|---|
Etherification | 4-bromo-2,5-dimethoxyphenol, benzyl bromide, Cs2CO3 | Acetone | Reflux, 4 h | Up to 100% (quantitative) |
Example: A mixture of 4-bromo-2-methoxyphenol, benzyl bromide, and cesium carbonate in acetone refluxed for 4 hours yields the benzyloxy derivative in quantitative yield.
Final Methylation to Achieve 2,5-Dimethoxy Pattern
If starting from a monomethoxy intermediate, a final methylation step using iodomethane and sodium hydride in tetrahydrofuran (THF) at low temperature (0 °C to 20 °C) for 18 hours is performed to install the second methoxy group, achieving the 2,5-dimethoxy substitution pattern.
Representative Synthetic Route Summary
Step | Starting Material | Reagents & Conditions | Product | Yield |
---|---|---|---|---|
1 | Hydroquinone or 1,4-dimethoxybenzene | Methylation (betaine/CaO or iodomethane/NaH) | 2,5-Dimethoxybenzene | High (80-90%) |
2 | 2,5-Dimethoxybenzene | Bromination (H2O2/NH4Br or bromate/H2SO4) | 4-Bromo-2,5-dimethoxybenzene | Moderate to high (70-85%) |
3 | 4-Bromo-2,5-dimethoxyphenol | Benzyl bromide, Cs2CO3, acetone reflux | 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene | Quantitative (up to 100%) |
4 | If needed, methylation of phenol intermediate | Iodomethane, NaH, THF | Final dimethoxy product | ~88% |
Research Findings and Optimization Notes
Methylation: Use of betaine anhydrous with CaO is preferred for safer methylation without carcinogenic reagents, especially when aldehyde groups are absent.
Bromination: Electrophilic bromination using bromate and bromide salts with sulfuric acid in non-polar solvents allows controlled regioselectivity and high conversion.
Benzyloxy etherification: Cesium carbonate in acetone under reflux provides efficient and high-yielding ether formation.
Reaction monitoring: Bromination and methylation steps require careful monitoring (e.g., TLC, NMR) to avoid overbromination or incomplete methylation.
Scale-up: Continuous flow reactors and optimized reaction conditions can improve yield and purity for industrial-scale synthesis.
Data Table: Key Reaction Conditions and Yields
Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Methoxylation | Iodomethane + NaH | THF | 0-20 °C | 18 h | 88 | Inert atmosphere required |
Bromination | H2O2 + NH4Br | GAA solvent | Room temp | 2-4 h | 75-85 | Selective 4-position bromination |
Etherification | Benzyl bromide + Cs2CO3 | Acetone | Reflux | 4 h | ~100 | Quantitative yield |
Alternative methylation | Betaine anhydrous + CaO | Neat | 180-200 °C | 3-5 h | 80-90 | Non-carcinogenic |
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the bromine, forming phenols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The compound’s structural analogs differ primarily in substituent type and position, which influence their chemical behavior and applications. Key comparisons include:
Key Observations:
The bromine atom in all analogs enables cross-coupling reactions, but the presence of electron-donating groups (e.g., methoxy) directs reactivity to specific ring positions. For example, 1-Bromo-4-chloro-2,5-dimethoxybenzene undergoes Suzuki coupling to synthesize PCB derivatives , while 2C-B’s ethylamine side chain facilitates interaction with serotonin receptors .
Structural Planarity: X-ray crystallography of 1-Bromo-4-chloro-2,5-dimethoxybenzene reveals near-planar methoxy groups (dihedral angle: 8.8° relative to the benzene ring), a feature critical for its role in synthesizing planar PCB metabolites . The benzyloxy group in the title compound may introduce slight non-planarity due to steric hindrance, affecting packing in solid-state structures.
Applications: The title compound and 1-Bromo-4-chloro-2,5-dimethoxybenzene are both intermediates in pollutant or pharmaceutical synthesis, whereas 2C-B is primarily of interest in forensic and neuropharmacological research . 4-Bromo-1,2-diaminobenzene, with its diamino groups, is less reactive toward electrophilic substitution but may serve in coordination chemistry or polymer synthesis .
Biological Activity
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H13BrO3. Its structure includes a bromine atom and two methoxy groups attached to a benzene ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom and methoxy groups may enhance its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anticancer Properties : Some studies have indicated that this compound could inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Reduction in oxidative stress | |
Anticancer | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Decrease in pro-inflammatory cytokines |
Case Studies
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals, indicating strong antioxidant potential (Reference ).
- Cancer Cell Proliferation : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways (Reference ).
- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent (Reference ).
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSZUUGCKYUQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453199 | |
Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-43-7 | |
Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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